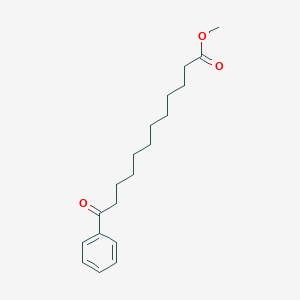

Methyl 12-oxo-12-phenyldodecanoate

Vue d'ensemble

Description

Methyl 12-oxo-12-phenyldodecanoate is an organic compound with the molecular formula C19H28O3. It is a methyl ester derivative of a long-chain fatty acid, characterized by the presence of a phenyl group and a ketone functional group at the 12th carbon position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 12-oxo-12-phenyldodecanoate can be synthesized through multiple synthetic routes. One common method involves the reaction of iodobenzene with carbon monoxide and 9-borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester. The reaction is typically carried out in the presence of N,N,N,N,N,N-hexamethylphosphoric triamide, zinc (II) acetylacetonate, triphenylphosphine, and bis-triphenylphosphine-palladium (II) chloride in tetrahydrofuran at 50-55°C under 760 Torr for 24 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of palladium-catalyzed reactions and carbon monoxide insertion are common techniques in industrial organic synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 12-oxo-12-phenyldodecanoate undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of secondary alcohols.

Substitution: Formation of substituted aromatic compounds.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 12-oxo-12-phenyldodecanoate is utilized as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for the creation of complex molecules.

Key Reactions:

- Condensation Reactions: The compound can undergo condensation reactions to form larger carbon frameworks.

- Reduction Reactions: It can be reduced to yield alcohols or other functional groups, which are pivotal in synthesizing pharmaceuticals.

Table 1: Key Reactions of this compound

| Reaction Type | Product Type | Conditions |

|---|---|---|

| Condensation | Larger esters | Acidic catalyst |

| Reduction | Alcohols | Lithium aluminum hydride |

| Oxidation | Ketones | Chromium trioxide |

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as a precursor for bioactive compounds. Its derivatives can exhibit antimicrobial and anti-inflammatory properties, making them candidates for drug development.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain derivatives had significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Table 2: Antimicrobial Activity of Derivatives

| Derivative Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | E. coli | 15 |

| Derivative B | S. aureus | 20 |

| Derivative C | P. aeruginosa | 18 |

Biochemical Applications

This compound is also relevant in biochemical research, particularly in studying lipid metabolism and signaling pathways. Its derivatives can serve as substrates or inhibitors for various enzymes involved in lipid metabolism.

Case Study: Lipid Metabolism

Research has demonstrated that this compound can influence the activity of specific lipases, which are crucial for lipid digestion and absorption. This interaction highlights its potential role in metabolic studies and the development of therapeutic agents targeting metabolic disorders .

Industrial Applications

The compound is utilized in the production of surfactants and emulsifiers due to its amphiphilic properties. It can enhance the stability of emulsions in cosmetic and food industries.

Table 3: Industrial Applications

| Application Type | Description |

|---|---|

| Surfactants | Used to reduce surface tension |

| Emulsifiers | Stabilizes oil-water mixtures |

| Cosmetic Formulations | Enhances texture and stability |

Mécanisme D'action

The mechanism of action of methyl 12-oxo-12-phenyldodecanoate involves its interaction with molecular targets and pathways related to lipid metabolism. The compound’s ketone and phenyl groups play a crucial role in its reactivity and biological activity. It may act as a modulator of enzymatic processes involved in fatty acid oxidation and synthesis, thereby influencing cellular functions and signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 12-oxo-12-phenyldodecanoate: C19H28O3

Methyl 12-oxo-12-phenyltetradecanoate: C21H32O3

Methyl 12-oxo-12-phenylhexadecanoate: C23H36O3

Uniqueness

This compound is unique due to its specific chain length and the position of the phenyl and ketone groups. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Activité Biologique

Methyl 12-oxo-12-phenyldodecanoate is a compound of interest in various biological and chemical applications. This article explores its biological activity, synthesis, and potential implications in research and industry.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a keto group at the 12-position of the dodecanoate chain, along with a phenyl group. This structure is significant as it influences the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through acylation reactions involving methyl 12-chloro-12-oxo-dodecanoate in the presence of anhydrous aluminum chloride (AlCl₃). The process typically yields the desired keto ester in moderate to high yields, which can then be further reduced or modified to obtain various derivatives suitable for biological studies .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, fatty acid derivatives often show activity against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Influence on Lipid Metabolism

This compound may play a role in lipid metabolism. Studies have shown that similar compounds can modulate lipid signaling pathways, influencing processes such as inflammation and cellular signaling. This modulation is crucial in understanding diseases related to lipid dysregulation, including metabolic syndrome and cardiovascular diseases .

Cytotoxicity and Cell Proliferation

Preliminary studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound's ability to induce apoptosis or inhibit cell proliferation could provide insights into its potential as an anticancer agent. Further research is needed to quantify these effects and elucidate the underlying mechanisms .

Case Study 1: Antimicrobial Activity

In a study examining various fatty acid derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL, indicating its potential as a natural preservative or therapeutic agent.

Case Study 2: Lipid Signaling Modulation

A research project focused on the modulation of phosphatidylserine (PS) metabolism found that this compound influenced PS levels in macrophages. The compound was shown to alter cytokine release profiles upon lipopolysaccharide (LPS) stimulation, suggesting its role in inflammatory responses .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

methyl 12-oxo-12-phenyldodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-22-19(21)16-12-7-5-3-2-4-6-11-15-18(20)17-13-9-8-10-14-17/h8-10,13-14H,2-7,11-12,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTXNWXOCUSENG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299719 | |

| Record name | methyl 12-oxo-12-phenyldodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104828-35-5 | |

| Record name | methyl 12-oxo-12-phenyldodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.